9-Hexadecenoic acid

Descripción general

Descripción

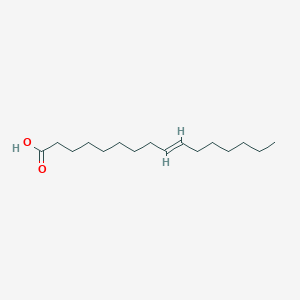

9-Hexadecenoic acid, also known as Palmitelaidic acid, is a straight-chain, monounsaturated, 16-carbon fatty acid with a trans-double bond at position C-9 . It is the trans-isomer of palmitoleic acid and the predominant trans-16:1 isomer in cheeses from goat and ewe milk . Major dietary sources are partly hydrogenated vegetable oils . It is a monounsaturated fatty acid and a long-chain fatty acid .

Synthesis Analysis

Palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10) are synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2, respectively . A third positional isomer, hypogeic acid (16:1n-9) is produced from the partial β-oxidation of oleic acid .

Molecular Structure Analysis

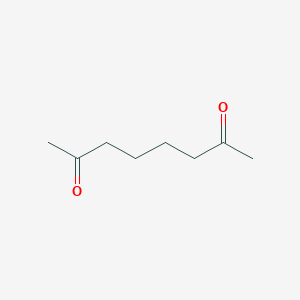

The molecular formula of 9-Hexadecenoic acid is C16H30O2 . The IUPAC name is (E)-hexadec-9-enoic acid . The InChI is InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+ .

Chemical Reactions Analysis

The formation of 9,10-dihydroxyhexadecanoic acid was successfully achieved when a combination of induced cell lysates of recombinant E. coli containing FAD, EH, and EPOX were incubated with 9-hexadecenoic acid .

Aplicaciones Científicas De Investigación

Lipid Research

9-Hexadecenoic acid, also known as cis-9-Hexadecenoic acid or Palmitoleic acid, is a monounsaturated fatty acid . It is often used in lipid research due to its unique structure and properties .

Biochemical Analysis

This compound is used in biochemical analysis. For example, it is used in the preparation of samples for chromatographic analysis .

Skin Health Research

There is research indicating that deficient production of hexadecenoic acid in the skin is associated with certain skin conditions . This suggests that 9-Hexadecenoic acid could have potential applications in dermatological research and treatment .

Anti-Inflammatory Applications

9-Hexadecenoic acid has been studied for its anti-inflammatory properties . This could potentially lead to applications in the treatment of inflammatory conditions .

Direcciones Futuras

The multiplicity of effects reported for palmitoleic acid and the compartmentalized manner in which they often occur, may suggest the overlapping actions of multiple isomers being present at the same or neighboring locations . These findings open new perspectives for plasma lipidomics involving monounsaturated fatty acids, highlighting future developments for their evaluation in different health conditions including free radical stress .

Mecanismo De Acción

Target of Action

9-Hexadecenoic acid, also known as palmitoleic acid, is a common constituent of animal fats and plant seed oils . It is also found in a wide range of microorganisms It is known to interact with various metabolic processes, suggesting that its targets may include enzymes and receptors involved in these processes .

Mode of Action

It originates from the desaturation of palmitoyl-CoA, which can be directly derived either from de novo lipogenesis or from the diet through the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . This suggests that 9-Hexadecenoic acid may interact with its targets by modulating their activity or expression, thereby influencing metabolic processes .

Biochemical Pathways

9-Hexadecenoic acid is involved in several biochemical pathways. It has been shown to regulate different metabolic processes such as increasing insulin sensitivity in muscle, cell proliferation, preventing endoplasmic reticulum stress, and lipogenic activity in white adipocytes . These effects suggest that 9-Hexadecenoic acid may influence pathways related to lipid metabolism, insulin signaling, and cell proliferation .

Pharmacokinetics

It is known that circulating palmitoleic acid is proportional to fat mass and total nefa levels , suggesting that its bioavailability may be influenced by factors such as dietary intake and body composition .

Result of Action

The action of 9-Hexadecenoic acid results in several molecular and cellular effects. It has been shown to improve insulin sensitivity, beta cell function, and glucose tolerance in non-diabetic individuals . Additionally, high palmitoleic acid concentrations can prevent the decrease in insulin sensitivity associated with excess palmitate . These results support the role of palmitoleic acid as a beneficial lipokine released by adipose tissue to prevent the negative effects of adiposity and excess NEFA on systemic glucose metabolism .

Action Environment

The action, efficacy, and stability of 9-Hexadecenoic acid can be influenced by various environmental factors. For instance, the concentration of palmitoleic acid in the body can be affected by dietary intake and body composition . Furthermore, the effects of 9-Hexadecenoic acid on insulin sensitivity and glucose tolerance may vary depending on individual metabolic conditions .

Propiedades

IUPAC Name |

(E)-hexadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECPZKHBENQXJG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021603 | |

| Record name | (E)-Hexadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Solid | |

| Record name | 9-Hexadecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

9-Hexadecenoic acid | |

CAS RN |

10030-73-6, 2091-29-4, 373-49-9 | |

| Record name | Palmitelaidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | palmitoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Hexadecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Hexadecenoic acid, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Hexadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Hexadecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DJ825A3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 9-hexadecenoic acid?

A1: 9-Hexadecenoic acid has the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol.

Q2: What analytical techniques are commonly used to identify and quantify 9-hexadecenoic acid?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the identification and quantification of 9-hexadecenoic acid, particularly in complex mixtures like biological samples and plant extracts. [, , , , , , , , , , , , , , , ]

Q3: What are the major fatty acids found alongside 9-hexadecenoic acid in various natural sources?

A3: Common co-occurring fatty acids include hexadecanoic acid (palmitic acid), 9-octadecenoic acid (oleic acid), linoleic acid, and eicosapentaenoic acid (EPA), though their relative proportions vary depending on the source. [, , , , , , ]

Q4: What potential anti-inflammatory activity has been attributed to 9-hexadecenoic acid?

A4: Research suggests that 9-hexadecenoic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-8 and IL-6, as well as prostaglandin E2 (PGE2). []

Q5: How does the presence of 9-hexadecenoic acid in trout bone soup contribute to its potential to mask bitterness?

A5: Studies indicate that the high concentration of 9-hexadecenoic acid, along with other fatty acids, in trout bone soup might be responsible for its ability to mask the bitterness of certain foods and Chinese medicines. []

Q6: How does the fatty acid composition of bacteria contribute to their identification, and what is the significance of 9-hexadecenoic acid in this context?

A6: Different bacterial species possess distinct fatty acid profiles. 9-Hexadecenoic acid serves as a marker for Gram-negative bacteria, aiding in their identification and differentiation from other bacterial groups. [, , , ]

Q7: What role does 9-hexadecenoic acid play in the ovipositional behavior of Aedes aegypti mosquitoes?

A7: Research indicates that 9-hexadecenoic acid, present in Aedes aegypti egg extracts, elicits a significant positive ovipositional response in gravid females, influencing their egg-laying site selection. []

Q8: Has 9-hexadecenoic acid been explored for its potential use in heart imaging?

A8: While preliminary animal studies suggested that radioiodinated 16-iodo-9-hexadecenoic acid might show improved myocardial specificity, further research is needed to fully assess its potential as a heart imaging agent. []

Q9: How does the fatty acid composition of overwintering Chilo suppressalis larvae change in response to cold temperatures, and what is the role of 9-hexadecenoic acid?

A9: During the overwintering period, Chilo suppressalis larvae exhibit dynamic changes in fatty acid composition. 9-Hexadecenoic acid levels initially decrease and then increase, suggesting a potential role in their cold resistance mechanisms. []

Q10: How does the presence of 9-hexadecenoic acid in the liverwort fossil provide evidence for a moist paleoenvironment?

A11: The identification of 9-hexadecenoic acid in the liverwort fossil, alongside other organic compounds, supports the existence of a moist environment conducive to the growth of such organisms in the past. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)